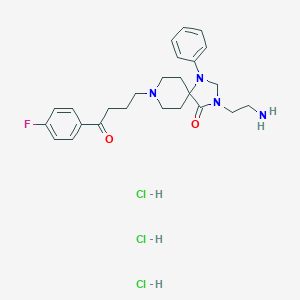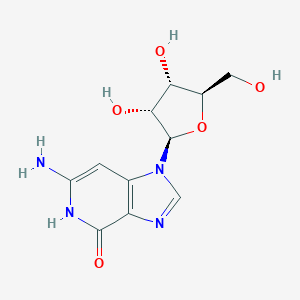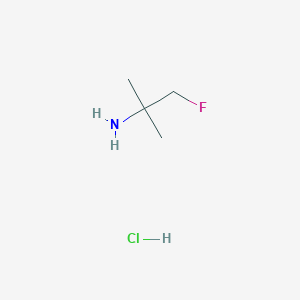
1-Trimethylsilyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trimethylsilyl-1-propanol is an organic compound with the molecular formula C6H16OSi . It is characterized by the presence of a trimethylsilyl group attached to a propanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1-propanol can be synthesized through the reaction of trimethylsilyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency[2][2].
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products[2][2].
Chemical Reactions Analysis
Types of Reactions: 1-Trimethylsilyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to yield different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-Trimethylsilyl-1-propanol has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Trimethylsilyl-1-propanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in different chemical reactions. The pathways involved often include the formation of silyl ethers and other silicon-containing intermediates .
Comparison with Similar Compounds
- 1-Trimethylsilyl-1-propyne
- 3-Trimethylsilyl-1-propanol
- Trimethylsilyl chloride
Uniqueness: 1-Trimethylsilyl-1-propanol is unique due to its specific structure, which combines the properties of both a silyl group and a propanol backbone. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
121386-64-9 |
|---|---|
Molecular Formula |
C6H16OSi |
Molecular Weight |
132.28 g/mol |
IUPAC Name |
1-trimethylsilylpropan-1-ol |
InChI |
InChI=1S/C6H16OSi/c1-5-6(7)8(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
MRIZSIHYYFFEHM-UHFFFAOYSA-N |
SMILES |
CCC(O)[Si](C)(C)C |
Canonical SMILES |
CCC(O)[Si](C)(C)C |
Synonyms |
1-TMS-1-PR 1-trimethylsilyl-1-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)

![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)


![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)



![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
